![molecular formula C15H18N4O B2747449 N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 882226-97-3](/img/structure/B2747449.png)

N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

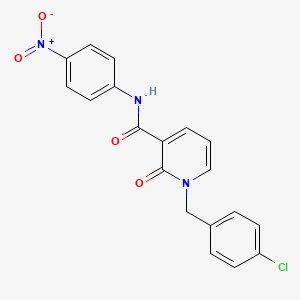

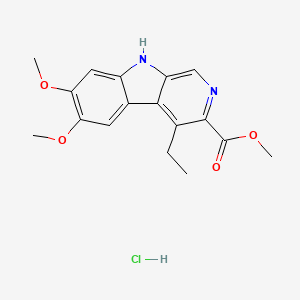

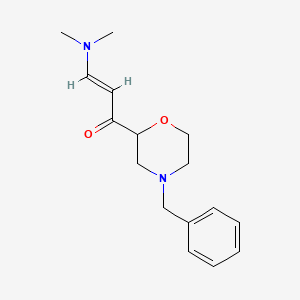

“N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine” is a chemical compound with the molecular formula C15H18N4O and a molecular weight of 270.33 . It is also known by its IUPAC name, 3-methyl-1-phenyl-5-(1-pyrrolidinyl)-1H-pyrazole-4-carbaldehyde oxime .

Molecular Structure Analysis

The compound crystallizes with two molecules in the asymmetric unit with similar conformations . The dihedral angles between the planes of the central pyrazole ring and the pendant phenyl and pyrrole rings are 42.69 (8) and 51.88 (6)°, respectively, in the first molecule, and 54.49 (7) and 49.61 (9)°, respectively, in the second molecule .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 235-236°C .Scientific Research Applications

Antioxidant Activity

Compounds with a pyrazolone ring, such as 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone), have been found to exhibit antioxidant activity . They can help with recovery following a stroke and are used to treat amyotrophic lateral sclerosis (ALS) .

Anticancer Activity

Some pyrazole derivatives have been shown to be cytotoxic to several human cell lines . For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized and evaluated for their antioxidant and anticancer activities . Several of these derivatives proved to be cytotoxic in the RKO cell line .

Detection of Reducing Carbohydrates

3-Methyl-1-phenyl-2-pyrazolin-5-one has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI -MS .

Synthesis of Other Compounds

Pyrazolone derivatives are often used as intermediates in the synthesis of other compounds . For example, 1,3-dimethyl-5-pyrazolone is an important intermediate in the preparation of some medicinal compounds .

Structural Studies

The structure of pyrazolone derivatives can be studied to understand the electron density delocalization in the pyrazole fragment . This can provide insights into the properties of these compounds and their potential applications.

Development of New Drugs

Given the wide range of biological activities associated with pyrazole derivatives, they are often studied in the development of new drugs . For instance, several drugs currently on the market have the pyrazole ring as the key structural motif .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine, have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of dipeptidylpeptidase 4, an enzyme involved in glucose metabolism . This suggests that the compound may have an impact on metabolic pathways, particularly those related to glucose regulation.

Pharmacokinetics

The pyrrolidine ring in the compound is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially influence its bioavailability and pharmacokinetic profile.

Result of Action

Given its potential role as a dipeptidylpeptidase 4 inhibitor , it may have antidiabetic effects by increasing the levels of incretin hormones, enhancing insulin secretion, and decreasing glucagon release.

properties

IUPAC Name |

(NE)-N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPQCDCWEZMGBC-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1/C=N/O)N2CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)

![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)

![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)

![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2747385.png)